molecular formula C6H4ClF2N3O B12927077 4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide CAS No. 188740-00-3

4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide

Cat. No.: B12927077
CAS No.: 188740-00-3
M. Wt: 207.56 g/mol
InChI Key: YGQZPJQLFNFYDL-UHFFFAOYSA-N
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Description

4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide is a chemical compound offered for research and development purposes. It features a pyrimidine-5-carboxamide core, a scaffold recognized for its prevalence in medicinal chemistry and drug discovery. The integration of the chloro(difluoro)methyl group at the 4-position is a key structural feature, as the difluoromethyl (CF2H) group is a valuable bioisostere known to modulate the physicochemical properties of molecules, including their metabolic stability and membrane permeability . The presence of both the carboxamide and the chloro(difluoro)methyl group on the pyrimidine ring makes this compound a versatile synthetic intermediate. It can serve as a key building block for the construction of more complex molecules, particularly in the synthesis of potential pharmaceuticals. For instance, pyrimidine-5-carboxamide derivatives have been identified as potent and highly selective phosphodiesterase 5 (PDE5) inhibitors, such as the drug avanafil . Furthermore, similar structural motifs are found in compounds investigated as negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5), a target for various central nervous system disorders . This product is intended for research use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188740-00-3

Molecular Formula

C6H4ClF2N3O

Molecular Weight

207.56 g/mol

IUPAC Name

4-[chloro(difluoro)methyl]pyrimidine-5-carboxamide

InChI

InChI=1S/C6H4ClF2N3O/c7-6(8,9)4-3(5(10)13)1-11-2-12-4/h1-2H,(H2,10,13)

InChI Key

YGQZPJQLFNFYDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBOXAMIDE typically involves the introduction of the chlorodifluoromethyl group and the carboxamide group onto the pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with chlorodifluoromethane under specific conditions to introduce the chlorodifluoromethyl group. The carboxamide group can be introduced through subsequent reactions involving amide formation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
Research has indicated that 4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide exhibits potential antiviral and anticancer activities. Its structure allows for interaction with specific proteins involved in cellular signaling pathways, particularly kinases associated with cancer progression. Studies have shown that compounds with similar structures can inhibit the activity of these kinases, suggesting a potential therapeutic application in cancer treatment.

Pharmaceutical Development
The compound is being investigated for its role as a pharmaceutical agent. Its unique chloro(difluoro)methyl group enhances lipophilicity and biological activity, making it suitable for drug formulation aimed at targeting various diseases. Ongoing research is focused on elucidating its mechanism of action to better understand how it can be utilized in therapeutic contexts.

Agricultural Chemistry

Pesticide Development
Due to its chemical properties, this compound shows promise as a potential pesticide. The presence of fluorine atoms in its structure may enhance its biological activity against pests, making it an attractive candidate for agricultural applications. Research into its efficacy as a pesticide is ongoing, with studies examining its interactions with target organisms.

Materials Science

Synthesis of Polymers and Coatings
In materials science, this compound serves as an intermediate in the synthesis of more complex pyrimidine derivatives. These derivatives are explored for their potential use in developing new materials with specific properties such as polymers and coatings. The unique structural characteristics of this compound facilitate the creation of materials that may exhibit enhanced stability and performance in various applications.

Mechanism of Action

The mechanism of action of 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Characterization Methods Reference
4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide Cl(CF₂)- (C4), CONH₂ (C5) ~248.6 Potential enzyme inhibition (hypothetical) NMR, HRMS (hypothetical) N/A
N-(4-((Octylamino)methyl)benzyl)-4-oxo-thieno[2,3-d]pyrimidine-5-carboxamide Thieno-pyrimidine, octylamino-benzyl ~469.6 Competitive TrmD inhibitor (IC₅₀: <1 µM) HPLC, NMR, HRMS
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide Cl (C5), S-benzyl-F (C2), CONH₂ (C4) ~397.9 Unknown (structural analog) Not specified
4,6-Dichloro-5-methoxypyrimidine Cl (C4, C6), OMe (C5) ~209.0 Crystallographic stability X-ray diffraction
5-Chloro-2,6-difluoropyrimidin-4-amine Cl (C5), F (C2, C6), NH₂ (C4) ~182.6 High reactivity (synthetic intermediate) Safety data sheets

Key Observations :

  • Halogen Effects: Chloro and fluoro substituents enhance electronegativity, improving binding to target proteins. For example, thieno-pyrimidine derivatives with fluoro/chloro groups show higher TrmD inhibition .

Physicochemical Properties

  • Solubility : The chloro(difluoro)methyl group in the target compound likely reduces aqueous solubility compared to methoxy or amine-substituted analogs (e.g., 4,6-Dichloro-5-methoxypyrimidine) .
  • Crystallinity : Halogen interactions (Cl···N, F···H) stabilize crystal lattices, as seen in 4,6-Dichloro-5-methoxypyrimidine .

Critical Analysis of Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chloro and fluoro substituents increase electrophilicity, enhancing interactions with nucleophilic enzyme residues.
  • Bulkier Substituents: The octylamino group in improves TrmD inhibition but may reduce bioavailability due to increased hydrophobicity.
  • Hybrid Structures: Thieno-pyrimidine hybrids () merge pyrimidine's planar structure with thiophene's aromaticity, optimizing π-π stacking in enzyme pockets.

Biological Activity

Introduction

4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chloro and difluoromethyl substitution on the pyrimidine ring, which enhances its lipophilicity and potential interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C6H4ClF2N3OC_6H_4ClF_2N_3O, with a molecular weight of approximately 207.56 g/mol. The presence of fluorine atoms is significant as it often correlates with increased biological activity and improved pharmacokinetic properties.

PropertyValue
Molecular FormulaC6H4ClF2N3OC_6H_4ClF_2N_3O
Molecular Weight207.56 g/mol
Functional GroupsChloro, Difluoromethyl
Biological ActivityAnticancer, Antimicrobial

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that such pyrimidine derivatives can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell signaling pathways related to cancer progression. For instance, a study highlighted that certain pyrimidine derivatives showed IC50 values in the low micromolar range against cancer cell lines like A549 (lung cancer) and Caco-2 (colon cancer) .

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have also been investigated for their antimicrobial properties. These compounds have demonstrated efficacy against both bacterial strains such as Escherichia coli and Staphylococcus aureus, and fungal pathogens like Candida albicans. The mechanism of action often involves inhibition of essential enzymes or disruption of cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been explored through various assays. Compounds related to this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory processes. Studies report that certain derivatives exhibit stronger anti-inflammatory effects compared to standard drugs like indomethacin .

Antiviral Activity

Emerging research suggests that pyrimidine derivatives may possess antiviral properties as well. For example, some studies have indicated that these compounds can inhibit viral replication in cell-based assays, particularly against viruses such as Zika and Dengue . The specific mechanisms often involve interference with viral entry or replication processes.

Case Studies

  • Anticancer Efficacy : A study evaluating the anticancer activity of various pyrimidine derivatives found that those with difluoromethyl substitutions exhibited enhanced potency against A549 cells, suggesting a favorable SAR for this structural modification .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of several pyrimidines, including this compound, revealing significant inhibition zones against pathogenic bacteria in agar diffusion assays .
  • Inhibition of Inflammatory Mediators : Research examining the anti-inflammatory activity demonstrated that compounds with similar structures displayed IC50 values against COX enzymes comparable to established anti-inflammatory drugs, indicating potential for therapeutic applications .

Q & A

Q. Methodological Table :

StepReagents/ConditionsYieldKey Challenges
ChlorinationPOCl₃, 80°C70–85%Competing hydrolysis
FluorinationAgF, DMF, 120°C50–60%Selectivity for difluoro vs. monofluoro products
CyclizationNH₃/MeOH, reflux65–75%Purification of carboxamide intermediates

How can advanced spectroscopic and crystallographic methods resolve structural ambiguities in fluorinated pyrimidines?

Basic Research Focus
Structural elucidation is critical for confirming regiochemistry and stereoelectronic effects. For analogs like 2-chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine, X-ray crystallography validated the substitution pattern and hydrogen-bonding networks . Recommended approaches:

  • X-ray crystallography : Resolves positional isomers and confirms halogen placement.
  • ²⁹Si/¹⁹F NMR : Detects electronic effects of fluorine on adjacent groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulae for intermediates.

Q. Methodological Workflow :

Purify via column chromatography (silica gel, hexane/EtOAc).

Crystallize in slow-evaporating solvents (e.g., DCM/hexane).

Analyze with synchrotron radiation for high-resolution diffraction .

How can computational tools optimize reaction pathways and predict regioselectivity in fluorinated pyrimidine synthesis?

Advanced Research Focus
Quantum mechanical calculations (e.g., DFT) and AI-driven platforms like ICReDD enable predictive modeling of reaction mechanisms. For example, ICReDD integrates computational and experimental data to screen optimal conditions for fluorination or cyclization steps . Key steps:

  • Reaction path search : Identify transition states and intermediates.
  • Machine learning : Train models on existing pyrimidine synthesis data to predict yields .
  • Solvent effect simulations : COSMO-RS models to optimize solvent polarity for selectivity .

Q. Case Study :

  • Target reaction : Difluoromethylation of pyrimidine core.
  • Predicted outcomes : AI suggested DMF as solvent and Cs₂CO₃ as base, increasing yield by 20% compared to trial-and-error methods .

How should researchers address contradictions in bioactivity data for fluorinated pyrimidine derivatives?

Advanced Research Focus
Discrepancies in biological assays (e.g., antitumor activity) may arise from impurities, solvent effects, or assay protocols. For 5-fluoro-pyrimidine-4-aniline derivatives, rigorous validation is required:

  • Purity verification : HPLC (≥95% purity, C18 column, MeOH/H₂O gradient) .
  • Dose-response curves : Use standardized cell lines (e.g., HeLa or MCF-7) with triplicate measurements.
  • Metabolite screening : LC-MS to rule in/out degradation products .

Q. Contradiction Resolution Framework :

Replicate experiments under identical conditions.

Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based).

Theoretical alignment : Compare results with computational docking studies (e.g., AutoDock Vina) .

What methodologies enable efficient functionalization of the carboxamide group for SAR studies?

Advanced Research Focus
The carboxamide moiety is a key pharmacophore. Strategies for modification include:

  • Reductive amination : Convert carboxamide to amine using LiAlH₄ or BH₃·THF .
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 5-position .
  • Protection : Use Boc or Fmoc groups to prevent undesired side reactions during halogenation .

Q. Optimization Table :

Reaction TypeReagentsYieldSelectivity
Reductive aminationLiAlH₄, THF, 0°C → RT60%Over-reduction risk
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane75%Requires anhydrous conditions

How can AI-driven automation enhance high-throughput screening (HTS) for pyrimidine-based inhibitors?

Advanced Research Focus
AI platforms like COMSOL Multiphysics integrate robotic liquid handlers and predictive analytics to accelerate HTS:

  • Virtual library design : Generate 10⁴–10⁵ analogs via fragment-based combinatorial chemistry .
  • Real-time analytics : Machine learning models prioritize compounds with predicted IC₅₀ < 1 µM.
  • Feedback loops : Experimental data refine AI predictions for iterative optimization .

Q. Case Study :

  • Target : Kinase inhibitors.
  • Outcome : AI identified 10 novel leads from a 50,000-compound library in 2 weeks, reducing lab workload by 70% .

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